9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate
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Overview
Description
9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate: is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a fluorenylmethyl group attached to an oxazolidine ring, which is further substituted with a benzyl group and a carboxylate ester. Its intricate structure makes it a valuable subject of study in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorenylmethyl Group: The fluorenylmethyl group is often introduced via a nucleophilic substitution reaction, where a fluorenylmethyl halide reacts with the oxazolidine intermediate.
Benzyl Substitution: The benzyl group is typically introduced through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.
Carboxylation: The final step involves the esterification of the oxazolidine ring with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic or neutral conditions.
Hydrolysis: Aqueous acid (HCl, H2SO4) or base (NaOH, KOH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate: has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorenylmethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the oxazolidine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate: can be compared with other oxazolidine derivatives and fluorenylmethyl compounds:
Oxazolidine Derivatives: Compounds like 4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate, which lack the fluorenylmethyl group, may have different reactivity and biological activity.
Fluorenylmethyl Compounds: Compounds such as fluorenylmethyl carbamate, which do not contain the oxazolidine ring, may exhibit different physical and chemical properties.
The unique combination of the fluorenylmethyl group and the oxazolidine ring in This compound
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24-23(14-17-8-2-1-3-9-17)26(16-30-24)25(28)29-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGUTGFRFSAHNN-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(C(=O)O1)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N([C@H](C(=O)O1)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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